![molecular formula C5H6BrN3 B13649826 (5-Bromopyrimidin-4-yl)methanamine](/img/structure/B13649826.png)
(5-Bromopyrimidin-4-yl)methanamine
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Overview
Description
(5-Bromopyrimidin-4-yl)methanamine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, particularly in nucleic acids. The presence of a bromine atom at the 5-position and an amine group at the 4-position of the pyrimidine ring makes this compound a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyrimidin-4-yl)methanamine typically involves the bromination of pyrimidine derivatives followed by amination. One common method involves the bromination of pyrimidine using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst. The resulting 5-bromopyrimidine is then subjected to nucleophilic substitution with methanamine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Sonogashira, and Heck reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include methanamine, sodium amide, and potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, amines, and complex heterocyclic compounds, depending on the specific reaction and conditions used .
Scientific Research Applications
(5-Bromopyrimidin-4-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Bromopyrimidin-4-yl)methanamine involves its interaction with nucleophilic sites in biological molecules. The bromine atom can participate in electrophilic substitution reactions, while the amine group can form hydrogen bonds and other interactions with biological targets. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: Lacks the methanamine group but shares similar reactivity and applications.
4-Aminopyrimidine: Lacks the bromine atom but has similar biological and chemical properties.
2-Aminopyrimidine: Another pyrimidine derivative with different substitution patterns but similar uses in research and industry.
Uniqueness
(5-Bromopyrimidin-4-yl)methanamine is unique due to the presence of both a bromine atom and an amine group on the pyrimidine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C5H6BrN3 |
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Molecular Weight |
188.03 g/mol |
IUPAC Name |
(5-bromopyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C5H6BrN3/c6-4-2-8-3-9-5(4)1-7/h2-3H,1,7H2 |
InChI Key |
OZKWXYDRPCBHPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)CN)Br |
Origin of Product |
United States |
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